molecular formula C14H12 B047293 1-Methylfluorene CAS No. 1730-37-6

1-Methylfluorene

Cat. No.: B047293
CAS No.: 1730-37-6
M. Wt: 180.24 g/mol
InChI Key: GKEUODMJRFDLJY-UHFFFAOYSA-N
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Description

1-Methylfluorene is an organic compound with the molecular formula C₁₄H₁₂. It is a derivative of fluorene, where a methyl group is attached to the first carbon of the fluorene ring system. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Scientific Research Applications

1-Methylfluorene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.

    Biology: Studies have explored its role as a xenobiotic compound, examining its interactions with biological systems.

    Medicine: Research has investigated its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

1-Methylfluorene is a combustible substance . In case of fire, it is recommended to use water, foam, or ABC-powder as extinguishing media . It is advised to avoid sources of ignition and take precautionary measures against static discharge . It should be used only in well-ventilated areas .

Mechanism of Action

Target of Action

1-Methylfluorene, also known as 1-Methyl-9H-fluorene, is a compound with the empirical formula C14H12

Biochemical Pathways

It is classified as a fluorene , a class of compounds that are known to interact with various biological systems.

Result of Action

Some studies have evaluated the genotoxicity of methylated derivatives of fluorene , but the specific effects of this compound remain unclear.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylfluorene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Fluorene} + \text{Methyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of fluorene derivatives. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylfluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield this compound-9,9-diol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Comparison with Similar Compounds

    Fluorene: The parent compound of 1-Methylfluorene, lacking the methyl group.

    2-Methylfluorene: A positional isomer with the methyl group attached to the second carbon.

    9-Methylfluorene: Another isomer with the methyl group on the ninth carbon.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic substitution reactions and possess distinct spectroscopic characteristics .

Properties

IUPAC Name

1-methyl-9H-fluorene
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InChI

InChI=1S/C14H12/c1-10-5-4-8-13-12-7-3-2-6-11(12)9-14(10)13/h2-8H,9H2,1H3
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InChI Key

GKEUODMJRFDLJY-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2CC3=CC=CC=C3C2=CC=C1
Source PubChem
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID4061919
Record name 1-Methylfluorene
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Molecular Weight

180.24 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 1-Methylfluorene
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Vapor Pressure

0.000398 [mmHg]
Record name 1-Methylfluorene
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CAS No.

1730-37-6
Record name 1-Methylfluorene
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Record name 1-METHYL-9H-FLUORENE
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Synthesis routes and methods

Procedure details

1-Methylfluoren-9-one (46) was prepared according to Mortier et al. (D. Tilly, S. S. Samanta, A.-S. Castanet, A. De, J. Mortier, Eur. J. Org. Chem. 2005, 174). 1-Methylfluoren-9-one (46) was reduced according to the general procedure of Carruthers et al. (W. Carruthers, D. Whitmarsh, J. Chem. Soc. Perkin Trans, I 1973, 1511). 1-Methylfluoren-9-one (46) (6.8 g, 35 mmol) was dissolved in 450 ml propionic acid. Red phosphorus (7.4 g) and 100 ml concentrated HI were added and the reaction mixture was refluxed for 24 h. Quantitative conversion was shown by TLC. The reaction mixture was diluted with 500 ml water, neutralized with NaOH and extracted with Et2O (4×125 ml). The combined organic layers were washed with brine (2×125 ml), dried over MgSO4, filtered and the volatiles removed in vacuo to afford 6.1 g (97%) 47 as a white solid. The analytical data were consistent with the literature (G. L. Grunewald, A. E. Carter, D. J. Sall, J. A. Monn, J. Med. Chem. 1988, 31, 60 and M. J. Shapiro, J. Org. Chem. 1978, 43, 3769).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Red phosphorus
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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